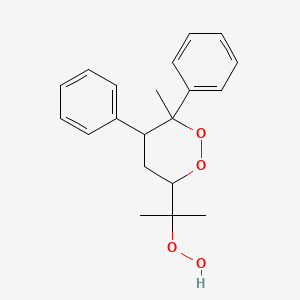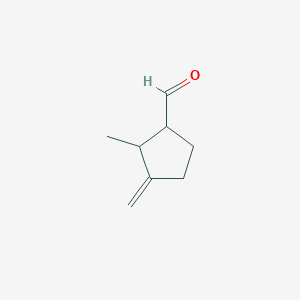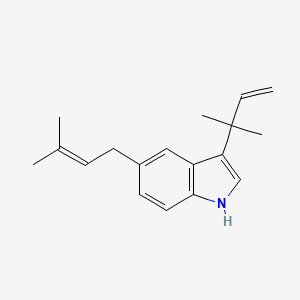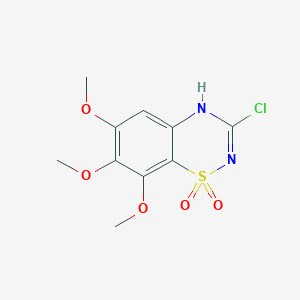
Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl is a complex organic peroxide compound It is characterized by the presence of a hydroperoxide functional group (-OOH) attached to a dioxane ring system, which is further substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diol and ketone precursors under acidic conditions.
Introduction of the Hydroperoxide Group: The hydroperoxide group is introduced via the reaction of the dioxane derivative with hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid.
Substitution with Methyl and Phenyl Groups: The final compound is obtained by introducing the methyl and phenyl groups through Friedel-Crafts alkylation reactions using methyl and phenyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxide group can yield alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halides (e.g., HCl, HBr) and catalysts such as AlCl₃.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols.
Scientific Research Applications
Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to oxidative stress and its effects on biological systems.
Material Science: It is employed in the development of polymerization initiators and other materials with specific properties.
Medicinal Chemistry: Research into its potential therapeutic applications, including its role as an antioxidant or pro-oxidant, is ongoing.
Mechanism of Action
The mechanism of action of Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The specific pathways and molecular targets depend on the context of its use and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Cumene Hydroperoxide: Another hydroperoxide compound used in the industrial production of phenol and acetone.
Tert-Butyl Hydroperoxide: Commonly used as an oxidizing agent in organic synthesis.
Methyl Ethyl Ketone Peroxide: Used as a catalyst in polymerization reactions.
Uniqueness
Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl is unique due to its specific dioxane ring structure and the presence of both methyl and phenyl substituents
Properties
CAS No. |
830345-38-5 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-(2-hydroperoxypropan-2-yl)-3-methyl-3,4-diphenyldioxane |
InChI |
InChI=1S/C20H24O4/c1-19(2,23-21)18-14-17(15-10-6-4-7-11-15)20(3,24-22-18)16-12-8-5-9-13-16/h4-13,17-18,21H,14H2,1-3H3 |
InChI Key |
PLBSIWDZWLKSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(OO1)C(C)(C)OO)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)

![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)



![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)

![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)

![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
